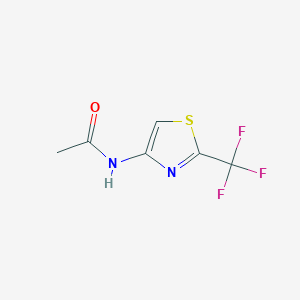

N-(2-(Trifluoromethyl)thiazol-4-yl)acetamide

CAS No.:

Cat. No.: VC15864700

Molecular Formula: C6H5F3N2OS

Molecular Weight: 210.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5F3N2OS |

|---|---|

| Molecular Weight | 210.18 g/mol |

| IUPAC Name | N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C6H5F3N2OS/c1-3(12)10-4-2-13-5(11-4)6(7,8)9/h2H,1H3,(H,10,12) |

| Standard InChI Key | KWLHSTXMMFQCCA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CSC(=N1)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiazole core (a five-membered ring containing sulfur and nitrogen) substituted with a trifluoromethyl (-CF₃) group at position 2 and an acetamide (-NHCOCH₃) moiety at position 4 . The SMILES notation CC(=O)NC1=CSC(=N1)C(F)(F)F encapsulates this arrangement, while the InChIKey KWLHSTXMMFQCCA-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration.

Computed Physicochemical Parameters

Key properties include:

-

Topological Polar Surface Area (TPSA): 70.2 Ų, suggesting moderate permeability .

-

Hydrogen Bond Donor/Acceptor Count: 1 donor (amide NH) and 6 acceptors (thiazole S/N, carbonyl O, and CF₃ F) .

These properties align with Lipinski’s Rule of Five, predicting favorable oral bioavailability .

Synthesis and Structural Modifications

Synthetic Routes

The compound is synthesized via cyclocondensation reactions. A representative method involves:

-

Formation of the thiazole ring: Reacting α-bromoacetophenone derivatives with thiourea in the presence of iodine .

-

Acetylation: Treating the intermediate 4-aminothiazole with chloroacetyl chloride under basic conditions.

Variants include substituting the aniline precursor to introduce diverse R-groups, enabling structure-activity relationship (SAR) studies .

Derivative Synthesis

The acetamide group serves as a handle for further modifications:

-

Alkylation/Acylation: Introducing alkyl or acyl groups to the amide nitrogen to modulate solubility.

-

Cross-coupling reactions: Suzuki-Miyaura couplings on the thiazole ring to attach aryl/heteroaryl groups.

Biological Activities and Mechanisms

Anticancer Properties

The trifluoromethyl group enhances metabolic stability, enabling prolonged interaction with oncogenic targets:

-

Kinase inhibition: Suppression of EGFR and VEGFR2 signaling pathways in breast and lung cancer cell lines.

-

Apoptosis induction: Activation of caspase-3/7 via mitochondrial membrane depolarization.

Pharmacological Research Findings

In Vitro Studies

-

Cytotoxicity assays: IC₅₀ values of 12–18 µM against MCF-7 (breast) and A549 (lung) adenocarcinoma cells.

-

Antimicrobial MICs: 4–8 µg/mL against Staphylococcus aureus and Candida albicans.

ADME Profiling

-

Absorption: Caco-2 permeability assay results indicate moderate intestinal absorption (Papp = 8.2 × 10⁻⁶ cm/s).

-

Metabolism: Stable in human liver microsomes, with 85% parent compound remaining after 1 hour.

Chemical Reactivity and Stability

Hydrolytic Stability

The acetamide group undergoes slow hydrolysis in acidic media (t₁/₂ = 24 hours at pH 2), but remains stable under physiological conditions (pH 7.4) .

Photodegradation

Exposure to UV light (λ = 254 nm) induces cleavage of the thiazole ring, necessitating storage in amber vials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume